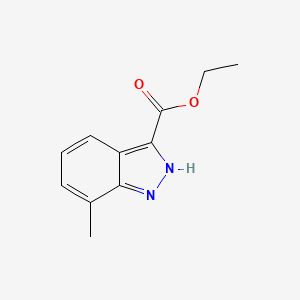

Ethyl 7-methyl-1H-indazole-3-carboxylate

Description

Significance of the Indazole Scaffold in Synthetic Organic Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. researchgate.net The unique chemical properties and tautomeric forms of the indazole ring make it a versatile framework for developing novel therapeutic agents. researchgate.net

Indazole-containing derivatives have been investigated for a wide array of pharmacological activities. researchgate.net The planar nature of the indazole ring system allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. researchgate.net Consequently, the indazole scaffold is a crucial starting material and a key intermediate in the synthesis of numerous compounds with significant therapeutic potential. researchgate.net

Overview of Carboxylate Functionality in Indazole Derivatives

The presence of a carboxylate group, such as the ethyl ester in Ethyl 7-methyl-1H-indazole-3-carboxylate, is a key feature that enhances the synthetic utility of the indazole scaffold. The ester group at the 3-position of the indazole ring serves as a versatile chemical handle, allowing for a variety of subsequent chemical transformations.

This functionality is crucial in drug discovery and development, where it often acts as an intermediate for the synthesis of amides, which are common in pharmacologically active molecules. researchgate.net For instance, the corresponding 1H-indazole-3-carboxylic acid can be coupled with various amines to produce a library of 1H-indazole-3-carboxamides. researchgate.net This synthetic flexibility makes indazole-3-carboxylates, including the ethyl ester variant, valuable precursors for creating diverse molecular architectures for biological screening. bloomtechz.com The ester itself can influence the molecule's solubility and ability to pass through biological membranes, properties that are critical in the development of new therapeutic agents. bloomtechz.com

Data on Related Indazole-3-Carboxylate Derivatives

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of closely related analogs provide valuable context. The following table presents computed data for the parent compound, Ethyl 1H-indazole-3-carboxylate, and its methyl ester analog.

| Property | Ethyl 1H-indazole-3-carboxylate | Methyl 1H-indazole-3-carboxylate |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₉H₈N₂O₂ |

| Molecular Weight | 190.20 g/mol | 176.17 g/mol |

| IUPAC Name | ethyl 1H-indazole-3-carboxylate | methyl 1H-indazole-3-carboxylate |

| CAS Number | 4498-68-4 | 43120-28-1 |

| Source | nih.gov | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-methyl-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7(2)9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBIRSCHQOQJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemoselectivity in Indazole 3 Carboxylate Synthesis

Mechanistic Pathways of Cyclization Reactions

The formation of the indazole core involves several key mechanistic routes, each with distinct intermediates and controlling factors.

A common and effective method for constructing the indazole ring system involves the intermediacy of diazonium salts. nih.govchemicalbook.com In this approach, an appropriately substituted aniline (B41778), such as one derived from o-toluidine, is treated with a nitrosating agent like sodium nitrite (B80452) (NaNO₂) to form a diazonium salt. chemicalbook.com This intermediate is often highly reactive and can undergo intramolecular cyclization to yield the indazole ring. chemicalbook.com

A notable strategy involves a donor/acceptor diazo activation pathway where a diazonium salt reacts with a diazo compound without the need for a catalyst. nih.govnih.gov This reaction proceeds through the formation of a diazenium (B1233697) intermediate. nih.govnih.gov This key intermediate then undergoes an intramolecular electrophilic cyclization, leading to the formation of 3-ester-functionalized indazoles in excellent yields. nih.govnih.govresearchgate.net This catalyst-free protocol provides a practical and efficient route to a wide range of indazole derivatives under mild conditions. nih.govresearchgate.net The general mechanism can be summarized as the nucleophilic addition of the diazo compound to the diazonium salt, followed by denitrogenation to create the crucial diazenium intermediate which then cyclizes. nih.gov

In the subsequent alkylation of the indazole ring, chelation plays a pivotal role in directing the regioselectivity. beilstein-journals.orgnih.gov This is particularly evident in the N-alkylation of indazoles bearing a C-3 carboxylate group. When using bases with large alkali metal cations, such as cesium carbonate (Cs₂CO₃), a chelation-controlled mechanism is proposed to favor N1-alkylation. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations suggest that the cesium cation (Cs⁺) coordinates with both the N2-nitrogen of the indazole and the carbonyl oxygen of the C-3 ester group. beilstein-journals.orgnih.gov

This chelation forms a stable, six-membered ring-like transition state. nih.gov This "tight ion pair" formation effectively blocks the N2 position, sterically hindering the approach of the alkylating agent. nih.gov Consequently, the electrophile is directed to the more accessible N1 position, leading to high N1-selectivity. beilstein-journals.orgnih.govresearchgate.net This mechanism has been observed to provide high yields of N1-substituted products. nih.gov A similar effect is postulated for sodium cations (Na⁺) when using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), where coordination between the cation, the indazole N2-atom, and the C-3 substituent directs alkylation to the N1 position. beilstein-journals.orgnih.govresearchgate.net

The indazole ring system exhibits distinct photochemical properties. nih.gov Photoisomerization, a process of isomerization induced by photoexcitation, can occur in indazole derivatives. nih.govwikipedia.org This typically involves a reversible process where light triggers a change in the molecular structure. wikipedia.org

Recent studies have demonstrated a photochemical strategy for the direct permutation of 1H-indazoles into benzimidazoles under mild irradiation conditions, without requiring additional reagents. nih.govnih.gov The proposed mechanism involves two sequential photochemical steps. nih.gov First, photoexcitation induces an excited-state tautomerization of the 1H-indazole to its 2H-isomer. nih.govnih.gov This is followed by a photochemical rearrangement of the 2H-indazole intermediate, which proceeds through a high-energy Dewar intermediate, N-N bond homolysis, and an aziridine (B145994) intermediate to ultimately form the benzimidazole (B57391) ring system. nih.gov This transformation highlights the potential to alter the core heteroaromatic framework through photochemical means, expanding structural diversity. nih.govnih.gov

Beyond the strong influence of chelation, other, more subtle non-covalent interactions (NCIs) are critical in determining the regioselectivity of indazole alkylation. beilstein-journals.org In reaction conditions where chelation is not the dominant factor, such as in Mitsunobu reactions, NCIs are proposed to drive the formation of N2-alkylated products. beilstein-journals.orgnih.gov

Regioselectivity in Indazole Alkylation and Functionalization

Direct alkylation of the 1H-indazole ring typically results in a mixture of N1 and N2 substituted products. nih.govresearchgate.net Achieving high regioselectivity is a significant synthetic challenge, and control over the reaction outcome is dictated by a careful choice of substrates, reagents, and reaction conditions. researchgate.netresearchgate.net

The selective synthesis of either N1- or N2-alkylated indazoles is highly desirable and can be achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control, as well as exploiting steric and electronic effects. nih.govresearchgate.net Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govwuxibiology.com Consequently, reactions that allow for equilibration often favor the N1-substituted product. nih.govbeilstein-journals.org

Factors Influencing N1/N2 Selectivity:

Base and Cation: As discussed (3.1.2), the choice of base is critical. Strong bases with chelating cations like NaH or Cs₂CO₃ in non-polar solvents (e.g., THF) strongly favor N1-alkylation for indazoles with a C-3 carboxylate group due to the formation of a stable chelate. beilstein-journals.orgnih.gov

Reaction Conditions: Mitsunobu reaction conditions (e.g., using diethyl azodicarboxylate, DEAD) tend to favor N2-alkylation. beilstein-journals.orgnih.govnih.gov It is hypothesized that a phosphine (B1218219) intermediate in this reaction may provide a form of chelation control that directs alkylation to the N2 position. beilstein-journals.orgnih.gov

Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts the N1/N2 ratio. nih.govresearchgate.net For instance, electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2-regioselectivity (≥ 96%). nih.gov This is attributed to the electronic influence on the relative nucleophilicity of the two nitrogen atoms.

Kinetic vs. Thermodynamic Control: N2-alkylation is often favored under kinetic control, as the N2 lone pair is considered more sterically accessible in the neutral indazole. researchgate.net In contrast, N1-alkylated products are typically the thermodynamically more stable isomers. researchgate.netresearchgate.net

The table below summarizes experimental findings on the regioselective alkylation of a model compound, methyl 5-bromo-1H-indazole-3-carboxylate, which illustrates the principles applicable to Ethyl 7-methyl-1H-indazole-3-carboxylate.

| Reaction Conditions | Major Product | Selectivity (N1:N2) | Proposed Control Mechanism | Reference |

|---|---|---|---|---|

| Cs₂CO₃, Alkyl Tosylate in Dioxane | N1-Alkylated | >98:2 | Chelation Control (Cs⁺) | beilstein-journals.orgnih.gov |

| NaH, Alkyl Bromide in THF | N1-Alkylated | >99:1 | Chelation Control (Na⁺) | nih.govresearchgate.net |

| Alcohol, DEAD, PPh₃ (Mitsunobu) | N2-Alkylated | High N2 Selectivity | Non-Covalent Interactions / Kinetic Control | beilstein-journals.orgnih.gov |

| C-7 Electron Withdrawing Group (e.g., -CO₂Me), NaH in THF | N2-Alkylated | ≥96% N2 | Electronic Effects | nih.gov |

Influence of Reaction Conditions on Isomer Ratios

The alkylation of the indazole core, a key step in arriving at N-substituted derivatives, is particularly sensitive to the reaction environment. The presence of substituents on the indazole ring plays a significant role in directing the incoming alkyl group to either the N-1 or N-2 position. Research has shown that for indazoles bearing a methyl carboxylate group at the C-7 position, there is a strong preference for alkylation at the N-2 position, leading to excellent N-2 regioselectivity. nih.gov This inherent electronic bias presents a considerable challenge in the synthesis of the desired this compound, which is an N-1 substituted isomer.

To overcome this, meticulous optimization of reaction conditions is paramount. The choice of base, solvent, and temperature can significantly alter the ratio of N-1 to N-2 isomers. Generally, the N-1 substituted indazoles are the thermodynamically more stable products, while the N-2 isomers are often the kinetically favored ones. nih.gov Therefore, conditions that allow for thermodynamic equilibration can favor the formation of the desired 1H-indazole.

Several studies on related indazole systems have shed light on how these parameters can be manipulated:

Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. nih.gov This is attributed to the formation of a sodium-chelated intermediate that sterically hinders the N-2 position.

Temperature: Temperature can have a dramatic effect on the isomer ratio. In some systems, lower temperatures may favor the kinetic N-2 product, while higher temperatures can promote isomerization to the more stable N-1 product.

Leaving Group of the Ethylating Agent: The nature of the leaving group on the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) can also influence the reaction pathway and, consequently, the isomer distribution.

The following interactive table summarizes findings from studies on various substituted indazoles, illustrating the impact of different reaction conditions on the N-1/N-2 isomer ratio. While not specific to this compound, these data provide valuable insights into the principles governing regioselectivity in indazole synthesis.

Bond Formation and Cleavage Mechanisms (C-N, N-N, C=N)

The synthesis of the indazole ring itself involves a series of intricate bond-forming and, in some cases, bond-cleaving steps. While a definitive, universally accepted mechanism for all indazole syntheses does not exist, several key pathways have been proposed and studied, particularly for related structures. The formation of the core indazole structure of this compound likely proceeds through analogous mechanisms.

N-N Bond Formation: The crucial step in forming the pyrazole (B372694) ring of the indazole system is the creation of the nitrogen-nitrogen bond. Several strategies have been developed to achieve this:

Reductive Cyclization: One common approach involves the reductive cyclization of an o-nitrobenzylamine derivative. In this method, a nitro group is reduced to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes intramolecular condensation with a neighboring amine functionality to form the N-N bond. Organophosphorus reagents are often employed to facilitate this deoxygenative N-N bond formation. nih.gov

From Primary Amines and Nitrosos: A direct route to the N-N bond involves the reaction of a primary amine with an in situ-generated o-nitrosobenzaldehyde. This pathway is particularly relevant for the synthesis of 2-substituted indazolones, but the underlying principle of N-N bond formation via condensation of an amine and a nitroso group is a fundamental concept in heterocycle synthesis. researchgate.netorganic-chemistry.orgaub.edu.lb

Oxidative Cyclization: An alternative strategy involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This method provides access to various tautomeric forms of indazoles. organic-chemistry.org

C-N and C=N Bond Formation:

The formation of the carbon-nitrogen bonds within the indazole ring is typically achieved through cyclization reactions. The specific bond formations depend on the chosen synthetic route.

Intramolecular Cyclization: Many indazole syntheses rely on the intramolecular cyclization of a suitably substituted benzene (B151609) precursor. For instance, the cyclization of an o-halobenzaldehyde with a hydrazine (B178648) derivative involves the initial formation of a hydrazone (C=N bond formation) followed by an intramolecular nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the C-N bond and close the ring.

1,3-Dipolar Cycloaddition: Another elegant approach involves the 1,3-dipolar cycloaddition of a diazo compound with an aryne. This reaction directly constructs the indazole ring system through the concerted formation of C-C and C-N bonds.

Derivatization and Functionalization of the Ethyl 7 Methyl 1h Indazole 3 Carboxylate Core

Ester Hydrolysis and Carboxylic Acid Functionalization

The ethyl ester group at the C3 position is a primary site for initial functionalization, most commonly through hydrolysis to the corresponding carboxylic acid. This transformation unlocks a plethora of subsequent chemical modifications.

Detailed Research Findings: The hydrolysis of the ethyl ester to 7-methyl-1H-indazole-3-carboxylic acid is typically achieved under basic conditions. Standard procedures involve heating the ester in the presence of an aqueous alkali metal hydroxide (B78521) solution, such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, in a protic solvent like methanol, ethanol, or a mixture with water. The reaction proceeds via a nucleophilic acyl substitution mechanism. Following the saponification, an acidic workup is required to protonate the resulting carboxylate salt and precipitate the free carboxylic acid.

For instance, a general procedure involves dissolving the ethyl ester in a mixture of tetrahydrofuran (B95107) (THF) and methanol, followed by the addition of aqueous sodium hydroxide. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). Subsequent acidification with a mineral acid, such as hydrochloric acid, yields the desired 7-methyl-1H-indazole-3-carboxylic acid. The resulting carboxylic acid is a crucial intermediate, serving as a precursor for the synthesis of amides, more complex esters, and other derivatives. diva-portal.org

Table 1: Typical Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Typical Outcome |

|---|---|---|---|

| NaOH(aq) | Methanol/Water | Room Temp to Reflux | High yield of the corresponding carboxylic acid |

| LiOH(aq) | THF/Water | Room Temp | Mild conditions, suitable for sensitive substrates |

| KOH(aq) | Ethanol/Water | Reflux | Effective for less reactive esters |

Amide Coupling Reactions and Hydrazide Formation

The carboxylate functional group, obtained from ester hydrolysis, is readily converted into a wide range of amides through coupling reactions with primary or secondary amines. researchgate.net This is one of the most common modifications for this class of compounds. Furthermore, the parent ester can be directly converted to a carbohydrazide.

Detailed Research Findings: Amide bond formation typically requires the activation of the carboxylic acid. luxembourg-bio.com Standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are employed to facilitate the reaction. luxembourg-bio.comderpharmachemica.com The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. derpharmachemica.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used. luxembourg-bio.comorganic-chemistry.orgrsc.org

Hydrazide formation is achieved by reacting Ethyl 7-methyl-1H-indazole-3-carboxylate directly with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, typically ethanol. jocpr.com The reaction mixture is heated to reflux for several hours, leading to the formation of 7-methyl-1H-indazole-3-carbohydrazide. This hydrazide serves as a valuable intermediate for synthesizing various heterocyclic systems, such as pyrazoles and oxadiazoles (B1248032), or for further functionalization into N'-substituted hydrazides. jocpr.com

Table 2: Reagents for Amide and Hydrazide Synthesis

| Target Functional Group | Starting Material | Key Reagents | Typical Solvent |

|---|---|---|---|

| Amide | Carboxylic Acid | EDC/HOBt, Primary/Secondary Amine | DMF |

| Amide | Carboxylic Acid | HBTU, DIPEA, Amine | DMF |

| Hydrazide | Ethyl Ester | Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol |

Alkylation of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated. The regioselectivity of this reaction is a critical aspect and is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used.

Detailed Research Findings: Alkylation of the indazole core typically proceeds via deprotonation with a base to form an indazolide anion, which then acts as a nucleophile. A mixture of N1- and N2-alkylated products is often formed. beilstein-journals.org However, the substituents on the indazole ring play a significant role in directing the alkylation. Research has shown that the presence of an electron-withdrawing group, such as a methyl carboxylate (CO₂Me), at the C7 position strongly directs the alkylation to the N2 position. nih.govresearchgate.netd-nb.info This effect is attributed to both steric hindrance at the N1 position by the adjacent C7 substituent and electronic effects that favor the formation of the N2-alkylated product.

For example, using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) for the alkylation of C7-CO₂Me substituted indazoles has been shown to yield N2-substituted products with excellent regioselectivity (≥96%). nih.govresearchgate.net Conversely, in some cases, the choice of base and solvent can alter this selectivity. For instance, conditions that promote tight ion pairing between the indazolide anion and the counter-ion (e.g., Na⁺ with NaH in THF) can sometimes favor N1 alkylation for other substitution patterns, but the C7-ester group remains a powerful N2-director. beilstein-journals.orgnih.gov Mitsunobu conditions have also been shown to favor the formation of the N2 regioisomer. nih.govd-nb.info

Table 3: Regioselectivity in Indazole Alkylation

| Substituent at C7 | Reaction Conditions | Major Product | Reference |

|---|---|---|---|

| -CO₂Me | NaH, Alkyl Halide, THF | N2-alkylated | nih.govd-nb.info |

| -NO₂ | NaH, Alkyl Halide, THF | N2-alkylated | nih.govresearchgate.net |

| General (No C7 group) | Mitsunobu (DEAD, PPh₃, Alcohol) | N2-alkylated (often favored) | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the fused pyrazole (B372694) ring and the existing substituents. Nucleophilic aromatic substitution is less common and requires specific activation.

Detailed Research Findings: In electrophilic aromatic substitution (SₑAr), the indazole ring system is generally considered electron-rich. The outcome of the substitution is directed by the combined effects of the existing 7-methyl and 3-carboxylate groups, as well as the heterocyclic ring itself. The methyl group is an activating, ortho-para directing group, while the ethyl carboxylate group is a deactivating, meta-directing group. The pyrazole moiety's influence is more complex, but it generally directs electrophiles to the C5 and C7 positions. Given the existing C7-methyl group, electrophilic attack is likely to be directed to the C4 and C6 positions.

Common electrophilic substitution reactions include halogenation (e.g., bromination, chlorination) and nitration. wikipedia.org For instance, metal-free halogenation of indazoles can be achieved using N-halosuccinimides (NCS, NBS). nih.gov The precise location of substitution on the this compound benzene ring would depend on the specific reaction conditions, with positions C4 and C6 being the most probable sites for attack.

Nucleophilic aromatic substitution (SₙAr) on the benzene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups (like a nitro group) and contains a good leaving group (like a halogen). For the parent molecule, SₙAr is not a facile process. However, if a halogen were introduced onto the ring (e.g., at C4 or C6), subsequent SₙAr reactions with nucleophiles like amines or alkoxides could be possible, especially if the reaction is promoted by a transition metal catalyst.

Post-Synthetic Modification Strategies (e.g., Suzuki, Heck Couplings)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely applied to functionalize heterocyclic scaffolds like indazole. mdpi.com

Detailed Research Findings: To utilize these cross-coupling strategies on the this compound core, a leaving group, typically a halogen (Br, I) or a triflate (-OTf), must first be installed on the benzene ring. researchgate.net This is achieved via an electrophilic halogenation reaction as described in the previous section. For example, regioselective bromination at the C4 or C6 position would yield a bromo-indazole precursor.

This halogenated derivative can then undergo a Suzuki-Miyaura coupling reaction with a wide variety of aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME). nih.govnih.gov This two-step sequence allows for the introduction of diverse aromatic and heteroaromatic moieties onto the indazole framework, significantly expanding the molecular complexity and enabling the synthesis of extensive compound libraries. acs.orgresearchgate.net Similarly, the Heck reaction could be used to introduce alkenyl groups by coupling the halogenated indazole with an alkene in the presence of a palladium catalyst and a base.

Spectroscopic and Structural Elucidation Methodologies for Indazole 3 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

¹H NMR: In the ¹H NMR spectrum of an indazole-3-carboxylate, distinct signals corresponding to each unique proton are observed. For Ethyl 7-methyl-1H-indazole-3-carboxylate, the spectrum is expected to show a broad singlet for the N-H proton of the indazole ring, typically in the downfield region (δ 10-14 ppm). The aromatic protons on the benzene (B151609) ring will appear as multiplets or distinct doublets and triplets depending on their coupling patterns, generally in the range of δ 7.0-8.2 ppm. The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The 7-methyl group attached to the indazole ring would appear as a singlet in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A key signal is the carbonyl carbon of the ester group, which is typically found far downfield (δ 160-165 ppm). The aromatic carbons of the indazole ring resonate in the δ 110-145 ppm range. The aliphatic carbons of the ethyl group and the 7-methyl group appear in the upfield region of the spectrum. For instance, the methylene carbon of the ethyl group is expected around δ 61 ppm, while the two methyl carbons would appear further upfield. wiley-vch.dersc.org

Table 1: Representative NMR Data for Indazole-3-Carboxylate Structures Note: This table presents expected chemical shift (δ) ranges for this compound based on data from analogous compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indazole N-H | 10.0 - 14.0 (broad s) | - |

| Indazole Ar-H | 7.0 - 8.2 (m) | 110.0 - 145.0 |

| Ester C=O | - | 160.0 - 165.0 |

| Ester -O-CH₂- | ~4.5 (q) | ~61.0 |

| Ester -CH₃ | ~1.4 (t) | ~14.0 |

| Ring -CH₃ | ~2.5 (s) | ~15.0 - 22.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the molecule with high accuracy. wiley-vch.de

For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic mass is 204.0899 Da. In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 205.0977.

Electron ionization (EI) induces more extensive fragmentation, providing a characteristic fingerprint of the molecule. The fragmentation of indazole-3-carboxylates often involves the ester group. Common fragmentation pathways include the loss of an ethoxy radical (•OCH₂CH₃) or the loss of ethene (C₂H₄) via a McLafferty rearrangement, followed by subsequent cleavage of the indazole ring system. rsc.orgbris.ac.uk This fragmentation pattern helps to confirm the presence and connectivity of the substituent groups. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion/Fragment | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₁₁H₁₃N₂O₂]⁺ | 205.0977 | Protonated molecular ion (ESI) |

| [M]⁺• | [C₁₁H₁₂N₂O₂]⁺• | 204.0899 | Molecular ion (EI) |

| [M-C₂H₄]⁺• | [C₉H₈N₂O₂]⁺• | 176.0586 | Loss of ethene |

| [M-OC₂H₅]⁺ | [C₉H₇N₂O]⁺ | 159.0558 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | [C₈H₇N₂]⁺ | 131.0609 | Loss of the entire ester group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the range of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic and aliphatic (methyl and ethyl) groups appear between 2850 and 3100 cm⁻¹. The most intense and easily identifiable peak is the C=O stretch of the ester carbonyl group, which typically appears around 1700-1730 cm⁻¹. wiley-vch.debeilstein-journals.org Other significant bands include C=C and C=N stretching vibrations within the aromatic ring system (1450-1620 cm⁻¹) and C-O stretching vibrations of the ester group (1100-1300 cm⁻¹). rsc.orgbeilstein-journals.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Indazole N-H | 3100 - 3300 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=O Stretch | Ester C=O | 1700 - 1730 |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1620 |

| C-O Stretch | Ester C-O | 1100 - 1300 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and supports the proposed structure. plos.org For this compound (C₁₁H₁₂N₂O₂), the theoretical composition can be readily calculated.

Table 4: Elemental Analysis Data for C₁₁H₁₂N₂O₂

| Element | Molecular Weight | Theoretical % |

| Carbon (C) | 132.12 g/mol | 64.69% |

| Hydrogen (H) | 12.10 g/mol | 5.92% |

| Nitrogen (N) | 28.02 g/mol | 13.72% |

| Oxygen (O) | 32.00 g/mol | 15.67% |

| Total | 204.22 g/mol | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation (TLC, HPLC, Flash Chromatography)

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, with its retention factor (Rf) value serving as a characteristic property under defined conditions. wiley-vch.debeilstein-journals.org

Flash Chromatography: This is the standard method for purifying gram-to-milligram quantities of organic compounds in a research setting. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent mixture is passed through to separate the desired product from impurities and starting materials based on differential adsorption. wiley-vch.debeilstein-journals.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for the final purity assessment of a compound. It provides a precise percentage purity value by separating the sample into its components, which are then detected and quantified. For pharmaceutical and research applications, a purity of ≥95% is often required. chemimpex.com

Computational and Theoretical Chemistry Studies of Indazole 3 Carboxylates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indazole derivatives. researchgate.netresearchgate.net These computational methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic properties, offering a deeper understanding of their chemical reactivity. biointerfaceresearch.com

The geometry of indazole-3-carboxylate derivatives is characterized by the planar indazole ring system. DFT calculations, typically using the B3LYP functional with a 6-311G** basis set, have been employed to determine the optimized geometries of these molecules. researchgate.netresearchgate.net For the parent indazole ring, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indazole-3-carboxylate Analogue (Note: Data is hypothetical and based on typical values for similar structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C3a | 1.45 | |

| C3a-C7a | 1.40 | |

| C7a-N1 | 1.38 | |

| C3-C=O | 1.48 | |

| C=O | 1.22 | |

| O-C(ethyl) | 1.35 | |

| N1-N2-C3 | 112.0 | |

| N2-C3-C3a | 108.0 | |

| C3-C=O-O | 125.0 | |

| C=O-O-C(ethyl) | 116.0 |

This table is illustrative and does not represent experimentally verified data for Ethyl 7-methyl-1H-indazole-3-carboxylate.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. fountainjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive species. tandfonline.com

For indazole-3-carboxylate derivatives, the HOMO is typically localized on the indazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the carboxylate group and the indazole ring, suggesting this region is susceptible to nucleophilic attack. DFT calculations on various indazole-3-carboxylate analogues have shown HOMO-LUMO energy gaps in the range of 4 to 5 eV. researchgate.netfountainjournals.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Indazole-3-carboxylate Analogue (Note: Data is based on published values for similar compounds)

| Parameter | Energy (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

This data is illustrative and derived from computational studies on analogous indazole structures.

Theoretical vibrational frequency calculations are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. researchgate.netresearchgate.net

For indazole-3-carboxylates, characteristic vibrational frequencies include the N-H stretch of the indazole ring (if unsubstituted at N1 or N2), C=O stretching of the ester group, and various C-C and C-N stretching and bending modes within the aromatic system. The calculated frequencies are often scaled to better match experimental values. chemijournal.com

Table 3: Selected Calculated Vibrational Frequencies for a Representative Indazole-3-carboxylate Analogue (Note: Frequencies are hypothetical and based on typical ranges for the specified functional groups)

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=O Stretch (Ester) | 1720 |

| C=C/C=N Ring Stretch | 1600-1450 |

| C-O Stretch (Ester) | 1250 |

This table provides representative values and is not specific to this compound.

Reactivity descriptors derived from DFT calculations, such as Fukui functions and partial atomic charges, help to identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point when an electron is added or removed, highlighting sites susceptible to nucleophilic (f+) or electrophilic (f-) attack. wikipedia.orgscm.com

In studies of substituted indazoles, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the carbonyl group are often identified as key sites for interaction. Natural Bond Orbital (NBO) analysis is frequently used to calculate partial charges, providing further insight into the electronic distribution and reactivity. nih.gov For instance, in methyl 5-bromo-1H-indazole-3-carboxylate, the N2 atom is shown to have a more negative partial charge than the N1 atom, suggesting it is a more likely site for protonation or alkylation under certain conditions. nih.gov

Advanced Computational Approaches

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It allows for the investigation of charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which can stabilize the molecule.

For substituted indazoles, NBO analysis has been used to understand the regioselectivity of alkylation reactions. nih.gov The analysis of the partial charges on the N1 and N2 atoms of the indazole ring in both its neutral and deprotonated forms can explain why certain alkylating agents preferentially attack one nitrogen over the other. nih.gov For example, a more negative partial charge on the N2 atom, as revealed by NBO analysis, correlates with its higher nucleophilicity. nih.gov

Atoms in Molecules (AIM) Analysis for Hydrogen Bonding

The Quantum Theory of Atoms in Molecules (AIM) is a valuable computational method used to investigate and characterize chemical bonds, particularly non-covalent interactions such as hydrogen bonds. nih.govijnc.ir AIM analysis examines the topology of the electron density to locate critical points, such as bond critical points (BCPs), which reveal the presence and nature of a chemical bond. sciepub.com

In the context of indazole-3-carboxylates, AIM can be employed to study both intramolecular and intermolecular hydrogen bonds. For instance, in dimers of related nitrogen-containing heterocyclic compounds, AIM helps to quantify the strength and nature of N-H···O or N-H···N hydrogen bonds that are crucial for their supramolecular structure. ijnc.irnih.gov The analysis provides key parameters at the BCP of a hydrogen bond:

Electron Density (ρ): A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions like hydrogen bonds (∇²ρ > 0).

Total Energy Density (H(r)): The sign of H(r) can also indicate the nature of the interaction, with negative values suggesting some covalent character. sciepub.com

Espinosa and colleagues proposed a relationship where the hydrogen bond energy can be estimated from the potential energy density at the bond critical point (E_HB = ½ VBCP). sciepub.com For this compound, AIM analysis could precisely characterize the hydrogen bond donor (N-H) and acceptor (carbonyl oxygen) capabilities, which are fundamental to its crystal packing and interactions with biological targets.

| Parameter | Interpretation for Hydrogen Bonds |

|---|---|

| Electron Density (ρ) at BCP | Higher value indicates a stronger interaction. |

| Laplacian of Electron Density (∇²ρ) at BCP | Positive value is characteristic of closed-shell interactions, including H-bonds. |

| -G(r)/V(r) ratio at BCP | Less than 1 for closed-shell interactions. |

Thermodynamic Property Calculations (Enthalpy of Formation)

The standard molar enthalpy of formation (ΔfHm°) is a key thermodynamic property that quantifies the stability of a compound. This value can be determined through a combination of experimental techniques, such as combustion calorimetry, and computational methods. researchgate.netresearchgate.net

For the indazole class of compounds, studies have reported the standard molar enthalpies of formation in both condensed and gaseous phases. researchgate.net The experimental process typically involves:

Measuring the standard massic energy of combustion using a static bomb combustion calorimeter to determine the enthalpy of formation in the crystalline phase. researchgate.net

Using techniques like Knudsen effusion or thermogravimetry to measure vapor pressures at different temperatures, which allows for the determination of the enthalpy of sublimation. researchgate.netresearchgate.net

Combining the enthalpy of formation in the crystalline phase and the enthalpy of sublimation to derive the gas-phase enthalpy of formation. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), complements these experimental findings. Theoretical calculations can predict the gas-phase enthalpy of formation, and a comparison with experimental data provides validation for the computational model. researchgate.net For instance, the enthalpy of formation for 1H-indazole-3-carboxylic acid has been determined, providing a benchmark for understanding the energetic effects of substituents on the indazole ring. researchgate.net Similar combined experimental and computational approaches would be applicable to determine the precise enthalpy of formation for this compound.

Computational Studies on Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving indazole-3-carboxylates. DFT calculations are frequently used to map out potential energy surfaces, identify intermediates, and calculate the structures and energies of transition states. beilstein-journals.orgmdpi.com

Modeling Transition States and Energy Barriers

A comprehensive DFT mechanistic study on the regioselective N-alkylation of a close analogue, methyl 5-bromo-1H-indazole-3-carboxylate, provides a clear framework for understanding the reactivity of the indazole core. beilstein-journals.org The study modeled the transition states for the formation of both N¹- and N²-alkylated products under different reaction conditions.

The calculations revealed that the reaction pathway and energy barriers are highly dependent on the reagents used. For example, in the presence of a cesium salt, a chelation mechanism involving the cesium cation, the indazole N² nitrogen, and the ester's carbonyl oxygen was found to stabilize the transition state leading to the N¹-substituted product. beilstein-journals.org In contrast, under different conditions, non-covalent interactions drive the formation of the N²-product. beilstein-journals.org By calculating the energy of the transition states, researchers can predict the activation energy (energy barrier) for each pathway, which determines the reaction rate and feasibility. mdpi.com Such models are crucial for optimizing reaction conditions to achieve desired outcomes. beilstein-journals.org

Prediction of Regioselectivity and Stereoselectivity

Computational tools are highly effective in predicting the outcome of reactions where multiple isomers can be formed. rsc.org In the case of indazole-3-carboxylates, a key challenge is controlling the regioselectivity of substitution at the N¹ and N² positions of the pyrazole ring.

The DFT study on methyl 5-bromo-1H-indazole-3-carboxylate successfully used computational analysis to explain the observed regioselectivity. beilstein-journals.org By calculating Fukui indices and analyzing the natural bond orbital (NBO) partial charges on the N¹ and N² atoms, the inherent nucleophilicity of each nitrogen could be assessed. These calculations supported the proposed reaction pathways and explained why different conditions favor one regioisomer over the other. beilstein-journals.org

The Fukui index is a concept derived from DFT that describes the electron density change when an electron is added to or removed from the molecule, indicating the most likely sites for nucleophilic or electrophilic attack. This type of analysis allows for the a priori prediction of regioselectivity, guiding synthetic chemists in choosing the appropriate reaction conditions to obtain the desired product with high yield. beilstein-journals.org

| Atom | NBO Partial Charge | Fukui Index (f-) for Electrophilic Attack |

|---|---|---|

| N¹ | -0.342 | 0.222 |

| N² | -0.211 | 0.380 |

Green Chemistry Approaches in the Synthesis of Indazole 3 Carboxylates

Solvent-Free and Neat Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solvent-free or "neat" conditions, where the reactants themselves act as the solvent, is a highly effective strategy.

For the synthesis of related heterocyclic compounds like oxadiazoles (B1248032) and pyrazoles, solvent-free reactions, often coupled with microwave irradiation, have been shown to proceed smoothly, offering benefits such as reduced reaction times and simplified product purification. This approach minimizes the generation of solvent waste, a significant step towards a more sustainable chemical process. While specific examples for Ethyl 7-methyl-1H-indazole-3-carboxylate are not extensively detailed in the literature, the successful application of neat conditions to similar molecular frameworks suggests its high potential for the synthesis of indazole-3-carboxylates.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve product yields.

In the synthesis of various indazole derivatives, microwave assistance has proven to be a simple and green method. acs.org For instance, the synthesis of tetrahydroindazoles starting from 2-acetylcyclohexanone (B32800) and various hydrazines showed improved yields and faster reactions under microwave irradiation compared to traditional reflux methods. acs.org This technology not only enhances reaction rates but also contributes to energy savings, a key aspect of sustainable manufacturing. The conversion of enamines into indole-3-carboxylates, a related class of compounds, has also been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

| Method | Reaction Time | Yield | Environmental Impact |

|---|---|---|---|

| Microwave-Assisted | Minutes to < 1 hour | Often Higher (72-96%) | Lower energy consumption, reduced solvent use. researchgate.net |

| Conventional Heating | Several hours to days | Often Lower (64-94%) | Higher energy consumption, significant solvent waste. researchgate.net |

Photochemical Reactions and Visible-Light Catalysis

Harnessing the energy of light to drive chemical reactions is a rapidly growing area of green chemistry. Photochemical methods, particularly those using visible light, offer a sustainable alternative to energy-intensive thermal processes. These reactions can often be conducted at room temperature, minimizing energy consumption.

Recent research has demonstrated the synthesis of 2H-indazoles through the heterodifunctionalization of alkynylazobenzenes, a reaction promoted exclusively by visible light without the need for any transition metal or photocatalyst. acs.orgnih.gov This method boasts excellent regioselectivity and perfect atom economy. acs.orgnih.gov Furthermore, visible-light-mediated protocols have been developed for the C3-functionalization of 2H-indazoles, again avoiding the use of harsh reagents and conditions. frontiersin.org These catalyst-free and mild approaches represent a significant advancement in the sustainable synthesis of the indazole scaffold. nih.gov

Use of Sustainable Catalysts (e.g., Nanoparticles, Metal-Free Systems)

The development of sustainable catalysts is crucial for green synthesis. This involves replacing toxic or expensive heavy metal catalysts with more environmentally friendly alternatives, such as biocatalysts, nanoparticles, or metal-free systems.

A notable example in the synthesis of 1H-indazoles involves the use of lemon peel powder as a natural, green, and efficient catalyst under ultrasound irradiation. This method provides good yields and leverages a renewable and biodegradable catalyst source. Additionally, electrochemical methods have been developed for the synthesis of 1H-Indazoles that are free of both metals and chemical oxidants, further reducing the environmental footprint of the synthesis. jocpr.com

Table 2: Examples of Sustainable Catalysts in Indazole Synthesis

| Catalyst Type | Specific Example | Reaction | Key Advantage |

|---|---|---|---|

| Natural Catalyst | Lemon Peel Powder | Synthesis of 1H-indazoles | Renewable, biodegradable, inexpensive. |

| Metal-Free System | Electrochemical Synthesis | Dehydrogenative C-N coupling | Avoids metal contamination and chemical oxidants. jocpr.com |

Environmentally Benign Solvents (e.g., PEG, Ethanol, Water)

When solvents are necessary, green chemistry principles advocate for the use of environmentally benign options. Solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG) are preferred over traditional chlorinated or aromatic solvents due to their lower toxicity, greater availability, and reduced environmental impact. nih.gov

Process Intensification and Atom Economy Considerations

Process intensification refers to the development of smaller, cleaner, and more energy-efficient technologies. aiche.org Techniques like using continuous flow reactors instead of large batch reactors, and enabling technologies such as microwave and ultrasound irradiation, are key components of this strategy. frontiersin.orgunito.it These methods maximize heat and mass transfer, leading to faster reactions, higher yields, and significant energy savings. unito.it

A core concept in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. jocpr.com The visible-light-mediated synthesis of 2H-indazoles from alkynylazobenzenes is a prime example of a reaction with perfect atom economy, where all atoms from the starting materials are incorporated into the final product. acs.org By designing synthetic routes that maximize atom economy and employ process intensification, chemists can drastically reduce the amount of waste generated per kilogram of product, a critical goal for sustainable chemical manufacturing. primescholars.com

Future Research Directions in Ethyl 7 Methyl 1h Indazole 3 Carboxylate Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, and Ethyl 7-methyl-1H-indazole-3-carboxylate serves as a valuable building block for more complex, biologically active molecules. nih.govpnrjournal.combeilstein-journals.org Future research is poised to refine its synthesis, expand its chemical utility, and deepen the fundamental understanding of its reactivity. This involves developing more sustainable synthetic methods, exploring novel functionalization techniques, and applying advanced computational tools to predict and explain its chemical behavior.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for Ethyl 7-methyl-1H-indazole-3-carboxylate, and how are intermediates characterized?

- Methodology : Alkylation of indazole precursors using ethyl propiolate under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. For example, analogous indazole esters are synthesized via nucleophilic substitution, with intermediates monitored by TLC and characterized via ¹H/¹³C NMR, LC-MS, and elemental analysis .

- Key Parameters : Reaction time (~0.5–5 h), solvent choice (DMF or acetonitrile), and purification via recrystallization (e.g., ethanol) .

Q. How should researchers safely handle and store this compound?

- Safety Protocols : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid inhalation/skin contact; wash thoroughly post-handling .

- Storage : Store at –20°C in inert solvents (e.g., acetonitrile) to ensure stability ≥5 years, based on analogous indazole esters .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Assign methyl (δ ~2.5 ppm) and ester (δ ~4.3 ppm for –OCH₂–) groups. Aromatic protons (δ 7.0–8.5 ppm) confirm indazole core .

- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during indazole functionalization be addressed?

- Challenge : Competing N1 vs. N2 alkylation (e.g., reports 39:39 product ratios for analogous reactions).

- Solutions :

- Use sterically hindered bases (e.g., K₂CO₃) to favor N1 substitution .

- Monitor reaction kinetics via HPLC to optimize conditions .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

- Software : SHELXL for small-molecule refinement (handles twinning/disorder) and Mercury for visualizing intermolecular interactions (e.g., π-stacking) .

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) at 100 K to minimize thermal motion artifacts .

Q. How can researchers design biological activity studies for this compound?

- Screening Workflow :

In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., SiHa cervical cancer) at 10–100 µM doses .

Mechanistic studies : Assess DNA intercalation (UV-Vis hypochromicity) or kinase inhibition (ATPase assays) .

Q. What strategies mitigate data contradictions in reaction optimization?

- Case Study : Byproduct formation (e.g., observed 22% unreacted starting material).

- Approaches :

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and base equivalents .

- Scale-up : Pilot reactions in ≤10 mL volumes to identify side products early .

Q. How can computational modeling complement experimental data for this compound?

- Tools :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts or tautomeric preferences (e.g., indazole vs. 1H/2H forms) .

- Molecular Docking : Screen binding affinity with target proteins (e.g., using AutoDock Vina) .

Methodological Tables

Table 1: Key Spectral Data for this compound (Hypothetical)

Table 2: Reaction Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.